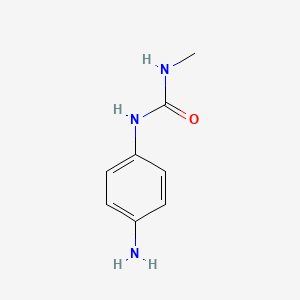

1-(4-aminophenyl)-3-methylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRCDPOTCHWYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552963 | |

| Record name | N-(4-Aminophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111087-13-9 | |

| Record name | N-(4-Aminophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Aminophenyl 3 Methylurea and Analogues

Established Synthetic Routes

The traditional and most common methods for synthesizing N-substituted ureas involve the reaction of amines with isocyanates or their precursors. nih.govrsc.org These methods are well-documented and widely used due to their efficiency and predictability.

Reaction of p-Phenylenediamine (B122844) with Methyl Isocyanate

A primary and straightforward method for the synthesis of 1-(4-aminophenyl)-3-methylurea involves the direct reaction of p-phenylenediamine with methyl isocyanate. chemicalland21.com In this reaction, the nucleophilic amino group of p-phenylenediamine attacks the electrophilic carbonyl carbon of methyl isocyanate, leading to the formation of the urea (B33335) linkage. The presence of two amino groups in p-phenylenediamine introduces the possibility of forming both mono- and di-substituted urea derivatives. To selectively synthesize the mono-substituted product, this compound, careful control of the reaction stoichiometry is crucial, typically by using an excess of p-phenylenediamine relative to methyl isocyanate.

The reaction is generally carried out in a suitable inert solvent. The inherent nucleophilicity of the amine is usually sufficient for the reaction to proceed without the need for a catalyst.

Diverse Amine-Isocyanate Condensation Pathways

The condensation of amines with isocyanates is a versatile and widely applicable method for the synthesis of a vast array of substituted ureas. wikipedia.org This approach allows for the creation of unsymmetrical ureas by reacting an isocyanate with a different amine. wikipedia.org For instance, analogues of this compound can be synthesized by reacting various substituted anilines with methyl isocyanate or by reacting p-phenylenediamine with different alkyl or aryl isocyanates.

The isocyanate itself can be generated in situ to avoid handling this class of toxic compounds directly. rsc.org Methods like the Curtius, Hofmann, or Lossen rearrangements can be employed to generate isocyanates from carboxylic acids, amides, or hydroxamic acids, respectively. rsc.orgorganic-chemistry.org These isocyanate intermediates can then be trapped by an amine to form the desired urea derivative. organic-chemistry.org

Advanced and Sustainable Synthetic Strategies

Concerns over the high toxicity of reagents like phosgene (B1210022) and isocyanates have driven the development of safer and more environmentally friendly synthetic routes to ureas. rsc.orgwikipedia.org

Phosgene-Free Approaches for Urea Linkage Formation

Phosgene has been a traditional reagent for producing isocyanates from amines, which are then used to synthesize ureas. wikipedia.orgwikipedia.org However, due to its extreme toxicity, numerous phosgene-free alternatives have been developed. rsc.orgarkat-usa.org These substitutes include triphosgene, a solid and safer alternative to gaseous phosgene, as well as other carbonylating agents like N,N'-carbonyldiimidazole (CDI) and chloroformates. rsc.orgarkat-usa.org These reagents react with amines to form activated carbamates or isocyanates in situ, which then react with another amine to yield the urea. arkat-usa.org

Another sustainable approach involves the use of carbon dioxide (CO2) as a C1 source for the carbonyl group in the urea linkage. rsc.org While direct carbonation is challenging, catalytic processes using CO and CO2 are being explored to avoid the production of large amounts of salt by-products. rsc.org For example, a mild and metal-free synthesis of aryl isocyanates from arylamines and CO2 has been developed, where a carbamic acid intermediate is dehydrated to generate the isocyanate.

Carbamates themselves can also serve as precursors for the synthesis of symmetrical diaryl ureas in a phosgene-free manner. arkat-usa.org

Catalytic Synthesis Protocols

Catalysis offers a powerful tool for developing efficient and selective synthetic methods for ureas. Both metal-based and organocatalysts have been employed to facilitate urea formation. For instance, selenium can be used as a catalyst for the oxidative carbonylation of amines with carbon monoxide to produce ureas. arkat-usa.org This method provides a one-pot, phosgene-free route to N-aryl-N'-(4-pyridinyl)ureas. arkat-usa.org

Palladium-catalyzed carbonylation of azides in the presence of amines also offers a route to unsymmetrical ureas, with the advantage of producing only nitrogen gas as a byproduct. organic-chemistry.org Furthermore, indium triflate has been shown to catalyze the synthesis of N-substituted ureas from alcohols and urea, acting as an eco-friendly carbonyl source. organic-chemistry.org

Optimization of Reaction Conditions and Yields for Selective Synthesis

The selective synthesis of this compound, particularly avoiding the formation of the di-substituted by-product, requires careful optimization of reaction conditions. Key parameters that can be adjusted include:

Stoichiometry: As mentioned, using an excess of p-phenylenediamine helps to favor the mono-substitution product.

Temperature: Lowering the reaction temperature can sometimes increase selectivity by slowing down the rate of the second substitution reaction.

Solvent: The choice of solvent can influence the solubility of reactants and products, potentially affecting reaction rates and selectivity.

Catalyst: While often not necessary for amine-isocyanate reactions, the use of a catalyst in alternative synthetic routes can significantly impact yield and selectivity. researchgate.net For example, in the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, a related field involving multi-component reactions, optimization of the catalyst and grinding auxiliary was shown to be crucial for achieving high yields. researchgate.net

Below is a table summarizing various synthetic approaches and the key factors influencing their outcomes.

| Synthetic Approach | Key Reactants | Key Reagents/Catalysts | Advantages | Disadvantages |

| Amine-Isocyanate Condensation | p-Phenylenediamine, Methyl Isocyanate | - | High yield, straightforward | Use of toxic isocyanate |

| In Situ Isocyanate Generation | Carboxylic acids, amides | Azides, activating agents | Avoids direct handling of isocyanates | May require multiple steps, potentially harsh conditions |

| Phosgene-Free Carbonylation | Amines | Triphosgene, CDI, CO2 | Safer than using phosgene | May require catalysts, can have lower atom economy |

| Catalytic Synthesis | Amines, CO, Azides | Selenium, Palladium, Indium | High atom economy, mild conditions | Catalyst cost and removal |

Chemical Reactivity and Transformation Pathways of 1 4 Aminophenyl 3 Methylurea

Reactions Involving the Aminophenyl Moiety

The aminophenyl portion of the molecule is characterized by an aromatic ring activated by a primary amino group and a methylurea (B154334) substituent. The interplay of these groups dictates the regioselectivity and feasibility of various chemical transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.comuomustansiriyah.edu.iq The rate and position of this substitution are heavily influenced by the substituents already present on the ring. masterorganicchemistry.com In the case of 1-(4-aminophenyl)-3-methylurea, the phenyl ring is substituted with two groups: a primary amino group (-NH₂) and a methylurea group (-NHCONHCH₃).

Both the amino group and the urea (B33335) group are activating substituents. masterorganicchemistry.com The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic π-system through resonance. This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. dalalinstitute.com Similarly, the nitrogen atom of the urea linkage directly attached to the ring also possesses a lone pair that activates the ring. Both groups direct incoming electrophiles to the positions ortho and para to themselves.

Given that the amino and urea groups are in a para relationship (positions 1 and 4), their directing effects reinforce each other. The primary amino group is at position 4, and the methylurea group is at position 1. Therefore, electrophilic attack will be strongly directed to positions 2, 3, 5, and 6. The positions ortho to the powerful activating amino group (positions 3 and 5) are expected to be the most reactive sites for electrophilic substitution.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Typical Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Amino-3-nitrophenyl)-3-methylurea |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1-(4-Amino-3-bromophenyl)-3-methylurea |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(3-methylureido)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally low yielding due to complexation of the Lewis acid catalyst with the amino and urea groups. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Not typically successful as the amino and urea groups are acylated in preference to the ring and deactivate it. |

Chemical Transformations of the Amino Functional Group

The primary aromatic amino group (-NH₂) is a versatile functional group that can undergo a wide array of chemical transformations. smolecule.com These reactions provide pathways to a diverse range of derivatives.

Diazotization: The primary amino group can react with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly useful and can be converted into a wide variety of functional groups through subsequent reactions, such as the Sandmeyer (CuX), Schiemann (HBF₄), and Gomberg-Bachmann reactions.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new structural motifs.

Alkylation: Direct alkylation of the amino group with alkyl halides can occur, but it is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salt).

Oxidation: The amino group can be oxidized to other nitrogen-containing functional groups. For instance, reaction with strong oxidizing agents can lead to the corresponding nitro compound, although this can be challenging to achieve without affecting other parts of the molecule.

Mannich-Type Reactions and Related Condensations

The Mannich reaction is a three-component condensation that involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. wikipedia.orgtaylorandfrancis.com Variations of this reaction can utilize electron-rich aromatic compounds as the nucleophilic component. libretexts.org

The aromatic ring of this compound is highly activated by the amino and urea substituents, making it a suitable nucleophile for Mannich-type condensations. The reaction typically proceeds through the formation of an electrophilic iminium ion (e.g., Eschenmoser's salt or formed in situ from formaldehyde (B43269) and a secondary amine). libretexts.org The electron-rich phenyl ring then attacks this iminium ion, leading to aminoalkylation of the aromatic ring. libretexts.org The substitution is expected to occur at the positions ortho to the strongly activating amino group (positions 3 and 5). This reaction provides a direct method for introducing aminomethyl groups onto the phenyl ring.

Reactivity at the Urea Linkage

The urea functional group (-NH-CO-NH-) possesses its own distinct reactivity, which includes susceptibility to cleavage and participation in cyclization reactions.

Hydrolytic Cleavage and Rearrangement Mechanisms

The hydrolysis of phenylureas is a well-studied process that is influenced by factors such as pH and temperature. researchgate.net The cleavage of the urea linkage in this compound can proceed through several potential pathways. Kinetic studies on similar phenylureas suggest that hydrolysis can occur via an intermediate zwitterion, leading to the formation of an isocyanate. researchgate.net

Depending on the reaction conditions (acidic or basic catalysis), the C-N bonds of the urea can be cleaved.

Cleavage of the N(phenyl)-C(carbonyl) bond: This pathway would lead to the formation of p-phenylenediamine (B122844) and methyl isocyanate (which would be rapidly hydrolyzed).

Cleavage of the N(methyl)-C(carbonyl) bond: This is a more commonly described pathway for phenylurea hydrolysis, which would proceed through the formation of 4-aminophenyl isocyanate and methylamine. researchgate.net The isocyanate intermediate is highly reactive and would quickly hydrolyze in aqueous media to 4-aminophenol (B1666318) (via a carbamic acid intermediate that decarboxylates) or react with other nucleophiles present.

The stability of urea bonds often requires harsh conditions, such as strong acidic or basic solutions and high temperatures, to achieve cleavage. researchgate.net

Intramolecular Cyclization to Form Heterocyclic Systems

The structure of this compound is conducive to intramolecular cyclization reactions, providing a route to various heterocyclic systems. These reactions typically involve the participation of the urea nitrogens and either the aromatic ring itself or a substituent on it.

One plausible pathway involves the reaction of the urea moiety with a functional group introduced at the ortho position of the phenyl ring. For example, if a nitro group is first introduced at the 3-position via electrophilic substitution (as described in 3.1.1) and then reduced to an amino group, the resulting 1-(3,4-diaminophenyl)-3-methylurea could undergo intramolecular cyclization. The reaction between the newly formed amino group at position 3 and the adjacent urea carbonyl group would lead to the formation of a benzimidazolone ring system.

Furthermore, reactions involving both the primary amino group at position 4 and the adjacent urea nitrogen at position 1 can lead to cyclization. For example, reaction with phosgene (B1210022) or a phosgene equivalent could potentially lead to a quinazoline-based heterocyclic system. The literature also describes acid-catalyzed reactions of N-alkylureas with other reactants, like isatins, that result in complex heterocyclic structures, demonstrating the versatility of the urea group in ring-forming reactions. acs.org The cyclization of related thiourea (B124793) derivatives to form benzothiazoles also provides a conceptual basis for potential cyclization pathways of ureas to form corresponding oxygen-containing heterocycles. thieme-connect.demdpi.com

Chemical Modifications of the N-Methyl Substituent

The N-methyl substituent of this compound is a key site for chemical transformations, influencing the compound's metabolic fate and potential for derivatization. Reactions involving this group primarily include N-demethylation and oxidation, often mediated by biological systems or photochemical processes. These transformations are of significant interest, particularly in the context of the environmental degradation and metabolism of phenylurea compounds.

Microbial degradation is a significant pathway for the transformation of phenylurea herbicides, which are structurally analogous to this compound. oup.comoup.com Studies on N,N-dimethyl-substituted phenylureas consistently show that the initial and primary metabolic step is the modification of the N-alkyl groups. oup.comnih.gov

N-Demethylation

The principal chemical modification of the N-methyl group is its removal, a process known as N-demethylation. This is a well-documented pathway in the metabolism of N-methylated phenylurea herbicides by various soil microorganisms, including bacteria and fungi. oup.comnih.gov For instance, the degradation of N,N-dimethyl-substituted phenylureas is typically initiated by a mono-N-demethylation. nih.gov This process is enzymatic, with specific enzymes identified that carry out this transformation.

An enzyme system, identified as N,N-dimethyl phenylurea N-demethylase, has been found in Sphingobium species and is responsible for the initial N-demethylation of these herbicides. qmul.ac.uk This enzyme is a bacterial Rieske non-heme iron oxygenase. nih.govqmul.ac.uk The mechanism involves the monooxygenation of one of the N-methyl groups to form an unstable N-hydroxymethyl intermediate. qmul.ac.uk This intermediate then spontaneously decomposes to yield the N-demethylated urea and formaldehyde. qmul.ac.uk

While specific studies detailing the N-demethylation of this compound are not prevalent, the extensive research on analogous compounds strongly suggests that it would undergo a similar transformation to yield 1-(4-aminophenyl)urea.

Table 3.3.1: N-Demethylation of N-Methyl Phenylurea Analogs

| Precursor Compound | Transformation | Product |

|---|---|---|

| N,N-Dimethyl-N'-phenylurea compound | Enzymatic Mono-N-demethylation | N-Methyl-N'-phenylurea compound |

This table illustrates the general pathway of N-demethylation observed in structurally similar phenylurea compounds.

Oxidation of the N-Methyl Group

Oxidation of the N-methyl substituent is another critical transformation pathway. As mentioned in the N-demethylation mechanism, the initial step is the formation of an N-hydroxymethyl derivative. qmul.ac.uk While this intermediate is often transient and leads to demethylation, in some metabolic systems involving N,N-dimethylarylureas, the formation of a stable N-hydroxymethyl metabolite has been observed.

This N-hydroxymethyl derivative, N-(4-aminophenyl)-N'-hydroxymethylurea, represents a potential oxidized product of this compound. Further oxidation of this intermediate could theoretically lead to the corresponding N-formyl or N-carboxy derivatives, although these are less commonly reported in the context of phenylurea metabolism.

Photochemical degradation pathways for phenylurea herbicides also involve the oxidation or elimination of the N-methyl groups. mdpi.com These reactions highlight the susceptibility of the N-methyl group to oxidative transformation under various environmental conditions.

Table 3.3.2: Potential Oxidation Products of the N-Methyl Group

| Precursor Compound | Transformation | Potential Product | Product Structure |

|---|---|---|---|

| This compound | Enzymatic/Photochemical Oxidation | N-(4-Aminophenyl)-N'-hydroxymethylurea | NH₂-C₆H₄-NH-CO-NH-CH₂OH |

This table outlines the potential products arising from the oxidation of the N-methyl substituent, based on known mechanisms for related compounds.

Detailed research focused solely on the synthetic chemical modification of the N-methyl group of this compound is limited in publicly available literature. The majority of studies concentrate on the synthesis of the parent compound or its analogs with different substitution patterns on the phenyl ring or the urea nitrogens, rather than the transformation of the N-methyl group itself. However, the established metabolic and photochemical pathways for structurally similar phenylureas provide a strong basis for predicting its reactivity.

Derivatization Strategies and Analogue Design of 1 4 Aminophenyl 3 Methylurea

Structural Modifications of the Phenyl Ring

The aromatic phenyl ring of 1-(4-aminophenyl)-3-methylurea is a prime site for structural modifications to modulate the electronic and steric properties of the molecule. These changes can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic profile.

Systematic Variation of Substituent Patterns

The introduction of various substituents onto the phenyl ring allows for a systematic investigation of structure-activity relationships (SAR). The nature and position of these substituents can profoundly alter the molecule's electronic character and its ability to form interactions with target proteins. For instance, the incorporation of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or trifluoromethyl groups, can enhance biological activity in some contexts. nih.govmdpi.com Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, can also be employed to probe the electronic requirements of the binding pocket. science.gov The position of the substituent (ortho, meta, or para relative to the urea (B33335) linkage) is also a critical determinant of its effect, influencing both steric hindrance and the electronic relay through the aromatic system. acs.org

A general strategy involves creating a library of analogues with diverse substituents to map the chemical space around the phenyl ring. For example, in related phenylurea series, para-substitution with electron-withdrawing functionalities has been shown to be important for activity. nih.gov

Table 1: Examples of Phenyl Ring Substitutions on a Generic Phenylurea Scaffold and Their Potential Impact

| Position of Substitution | Substituent | Potential Impact on Activity |

| para | Electron-withdrawing (e.g., -CF3, -Cl) | Can enhance binding affinity nih.govacs.org |

| para | Electron-donating (e.g., -OCH3) | May improve solubility or alter binding mode science.gov |

| meta | Various groups | Explores alternative binding interactions |

| ortho | Various groups | Can induce conformational changes due to steric effects |

Elaboration with Polycyclic and Heteroaromatic Systems

To explore a broader chemical space and introduce new interaction points, the phenyl ring can be replaced with or fused to polycyclic or heteroaromatic systems. This strategy can lead to significant changes in the molecule's shape, rigidity, and potential for hydrogen bonding or π-π stacking interactions.

Examples of such modifications include the incorporation of bicyclic systems like naphthalene (B1677914) or indole, or the introduction of various heterocyclic rings such as pyridine (B92270), benzothiazole (B30560), or pyrazole. mdpi.commdpi.com For instance, replacing the phenyl ring with a pyridine moiety can introduce a basic nitrogen atom, which can act as a hydrogen bond acceptor and potentially improve aqueous solubility. gu.se The benzothiazole nucleus, for example, is found in numerous biologically active compounds and its incorporation can confer a wide range of pharmacological properties. mdpi.com Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have been explored for their diverse biological activities. mdpi.com

These larger aromatic systems can occupy larger binding pockets and establish more extensive contacts with a biological target, potentially leading to increased potency and selectivity.

Diversification at the N-Methyl Position of the Urea Moiety

The N-methyl group of the urea functionality is another key site for derivatization, offering opportunities to modulate the compound's conformational preferences and introduce new functional groups.

Alkyl Chain Homologation and Branching

Systematic extension of the N-methyl group to longer alkyl chains (ethyl, propyl, etc.) or the introduction of branching can have a significant impact on the molecule's lipophilicity and steric profile. This strategy, known as homologation, can be used to probe for additional hydrophobic pockets in the binding site. However, increasing the size of the alkyl substituent can also introduce steric clashes that may be detrimental to activity.

In related urea derivatives, the degree of substitution on the urea nitrogen has been shown to be crucial for activity. For example, while a mono-methylated urea may retain some activity, a dimethylated analogue can be inactive, highlighting the importance of the hydrogen bond donor capability of the urea NH group. nih.gov The introduction of a methyl group can also disrupt the planarity of the urea moiety, which can influence its binding conformation and solubility. nih.gov

Introduction of Diverse Heterocyclic Moieties

A more sophisticated strategy involves replacing the N-methyl group with various heterocyclic rings. This approach can introduce a range of new properties, including additional hydrogen bond donors and acceptors, charged centers, and vectors for further derivatization. For example, linking a piperidine (B6355638) or other nitrogen-containing heterocycles can alter the molecule's basicity and solubility. nih.gov The choice of the heterocyclic moiety can be guided by the desire to mimic the functionality of other known ligands or to explore specific interactions with the target protein. The synthesis of such derivatives often involves the reaction of the parent amine with a heterocyclic isocyanate or a related reactive intermediate.

Exploration of Urea Linker Analogues (e.g., thiourea (B124793), carbamates)

The urea linker itself is a critical pharmacophoric element, primarily due to its ability to act as both a hydrogen bond donor and acceptor. Replacing the urea moiety with bioisosteric analogues such as thiourea or carbamates is a common strategy to fine-tune the electronic and hydrogen bonding properties of the linker.

Thiourea Analogues: The replacement of the urea oxygen with a sulfur atom to form a thiourea can alter the hydrogen bonding geometry and electronic distribution of the linker. In some cases, a thiourea functionality can maintain or even enhance biological activity, while in other instances it may lead to a decrease in potency. nih.gov The conformational properties of thioureas can also differ from their urea counterparts. science.gov

Carbamate (B1207046) Analogues: Carbamates, which feature an ester linkage adjacent to the nitrogen, represent another class of urea bioisosteres. The replacement of the N-H group of the urea with an oxygen atom in a carbamate significantly alters the hydrogen bonding potential, as it removes a hydrogen bond donor. This modification can lead to a substantial loss of activity if the urea N-H is involved in a critical hydrogen bond with the target. nih.govsci-hub.se

Table 2: Comparison of Urea and its Analogues

| Linker | Key Features | Potential Impact on Activity |

| Urea | Hydrogen bond donor and acceptor | Often crucial for binding nih.gov |

| Thiourea | Altered hydrogen bonding geometry and electronics compared to urea | Activity can be maintained or altered nih.govscience.gov |

| Carbamate | Loss of a hydrogen bond donor | Often results in a significant loss of activity nih.gov |

The systematic exploration of these derivatization strategies allows for a comprehensive understanding of the structure-activity relationships of this compound and facilitates the rational design of new analogues with improved biological profiles.

Glycoside and Conjugate Derivatization

The modification of bioactive molecules through the attachment of sugar moieties (glycosylation) or other chemical entities (conjugation) is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic properties and enable targeted drug delivery. researchgate.netnih.gov For this compound, the presence of a primary aromatic amine and the urea functional group provides reactive sites for such derivatization. These modifications can lead to the development of prodrugs or targeted agents with improved therapeutic profiles.

Glycosylation, the covalent attachment of a carbohydrate, can transform a small molecule into a glycoconjugate. nih.gov This process is known to influence a compound's solubility, stability, and ability to be transported across biological membranes. researchgate.net The general principle involves linking a sugar unit, such as D-glucose, to the parent molecule. researchgate.netsciforum.net In the context of this compound, the primary amino group (–NH2) on the phenyl ring is a prime candidate for forming a glycosidic bond. This can be achieved through various synthetic methods, often involving the reaction of the amine with an activated sugar derivative. The resulting glycoconjugates may exhibit altered biological activity or be designed to target specific glucose transporters that are overexpressed in certain pathological conditions.

Conjugate derivatization extends beyond glycosylation to include the attachment of a wide array of molecules, such as peptides, antibodies, or other targeting ligands. nih.govthno.org The goal of such bioconjugation is often to create a more effective therapeutic agent by combining the properties of the parent drug with the targeting capabilities of the attached moiety. nih.gov For instance, antibody-drug conjugates (ADCs) are a class of targeted therapies where a potent cytotoxic agent is linked to an antibody that specifically recognizes a surface antigen on cancer cells. justia.comgoogle.com While specific examples for this compound are not detailed in the reviewed literature, the fundamental chemistry for its inclusion in such conjugates is well-established. The aminophenyl group can be functionalized to introduce a linker, which is then used to attach the larger targeting molecule.

One common strategy for forming stable conjugates is through the formation of a triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry". sciforum.net This approach could be adapted for this compound by first modifying it to introduce either an azide (B81097) or an alkyne group, which can then be reacted with a correspondingly functionalized sugar or targeting ligand. sciforum.net

The research into derivatization of related aminophenyl structures provides insights into potential strategies. For example, N-(4-aminophenyl)piperidine has been derivatized to improve its detection in analytical methods, highlighting the reactivity of the aminophenyl group for creating new chemical entities with desired properties. nih.gov

While direct research on the glycoside and conjugate derivatization of this compound is not extensively documented in the public domain, the principles of medicinal chemistry and the known reactivity of its functional groups provide a clear framework for the design and synthesis of such derivatives. The table below outlines the potential derivatization sites on the parent molecule.

| Interactive Data Table: Potential Derivatization Sites on this compound |

| Functional Group |

| Primary Aromatic Amine (-NH2) |

| Primary Aromatic Amine (-NH2) |

| Urea Moiety (-NH-CO-NH-) |

Further research in this area would be valuable to explore how these derivatization strategies could be specifically applied to this compound to develop novel therapeutic agents.

Structure Activity Relationship Sar Studies of 1 4 Aminophenyl 3 Methylurea Derivatives

Influence of Substituent Electronic and Steric Properties on Molecular Interactions

Electronic Effects:

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, significantly alters the charge distribution within the molecule. This, in turn, affects the strength of hydrogen bonds and other non-covalent interactions that are crucial for molecular recognition. nih.gov

Electron-Withdrawing Groups (EWGs): The introduction of electron-withdrawing groups, such as nitro (NO2) or halogen atoms, can enhance the hydrogen-bond donating capacity of the urea (B33335) N-H protons. nih.govhumanjournals.com For instance, studies on aryl urea derivatives have shown that the presence of an electron-withdrawing substituent like a nitro group on the aryl ring can increase antibacterial activity. humanjournals.com This is attributed to the increased acidity of the N-H protons, leading to stronger hydrogen bonding with the target protein. In some kinase inhibitors, a chlorine atom at the ortho-position of the urea group has been found to be optimal for high inhibitory potency. nih.gov

The following table summarizes the impact of electronic substituent effects on the activity of urea derivatives based on various studies.

| Substituent Type | Effect on Urea Moiety | Impact on Molecular Interaction | Example Finding |

| Electron-Withdrawing Group (e.g., -NO2, -Cl) | Increases acidity of N-H protons | Enhances hydrogen bond donation | Increased antibacterial action with a nitro group on the aryl ring. humanjournals.com |

| Electron-Donating Group (e.g., -NH2, -OCH3) | Increases electron density on carbonyl oxygen | Enhances hydrogen bond acceptance | The specific impact is target-dependent. |

Steric Effects:

Steric hindrance, the spatial arrangement of atoms, is another crucial factor. The size and shape of substituents can either facilitate or hinder the optimal orientation of the molecule within the binding pocket of a biological target.

Bulky Substituents: The introduction of bulky groups can have a dual effect. On one hand, they can create steric clashes, preventing the molecule from fitting into the binding site and thus reducing activity. For example, replacing a smaller group with a bulkier one may disrupt a critical interaction. On the other hand, a bulky group might be necessary to occupy a specific hydrophobic pocket within the receptor, thereby increasing binding affinity. Systematic substitution of an ethyl group with bulkier alkyl chains is a common strategy in SAR studies to explore this.

Disruption of Planarity: The planarity of the urea moiety and the adjacent aromatic rings can be influenced by steric factors. For example, the introduction of a methyl group on a urea nitrogen can disrupt planar conformations due to steric clashes. nih.gov This disruption can, in some cases, lead to a significant increase in solubility. nih.gov

Research on neuropeptide Y5 receptor antagonists demonstrated that the presence of a methyl group at a specific position (R3) improved potency, highlighting the importance of steric factors in achieving high affinity. sci-hub.se

Mechanistic Role of the Urea Linker in Specific Molecular Recognition

The urea linker is a key structural motif in 1-(4-aminophenyl)-3-methylurea and its derivatives, playing a fundamental role in molecular recognition and biological activity. nih.gov Its ability to form multiple, stable hydrogen bonds is a primary reason for its prevalence in medicinal chemistry. nih.govresearchgate.net

The urea moiety possesses both hydrogen bond donor (the N-H groups) and hydrogen bond acceptor (the carbonyl oxygen) capabilities. researchgate.net This allows it to form a bidentate hydrogen bond with a single amino acid residue or bridge two different residues within a protein's binding site. This dual interaction significantly contributes to the stability of the drug-receptor complex. nih.gov

Docking studies of various urea-containing inhibitors have consistently highlighted the critical involvement of the urea linker in key hydrogen bonding interactions with their target proteins. nih.gov For example, in the case of certain VEGFR-2 inhibitors, the urea linker was found to form two crucial hydrogen bonds with the enzyme. nih.gov

Furthermore, the urea functionality can participate in the formation of intramolecular hydrogen bonds. This can lead to a more pre-organized and rigid conformation of the molecule, which can be entropically favorable for binding to a receptor. nih.gov The formation of such intramolecular hydrogen bonds can create a pseudo-ring structure, which may also enhance properties like cell permeability. nih.gov

The following table illustrates the hydrogen bonding capabilities of the urea linker.

| Urea Moiety Component | Hydrogen Bonding Capability | Significance in Molecular Recognition |

| N-H groups | Donor | Forms strong hydrogen bonds with acceptor groups on the target protein. |

| Carbonyl Oxygen (C=O) | Acceptor | Forms strong hydrogen bonds with donor groups on the target protein. |

Conformational and Topological Analysis in SAR Elucidation

Conformational Analysis:

The urea functionality exhibits a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov This results in a relatively planar structure. For N,N'-diphenylureas, a trans,trans conformation is generally favored in both solution and solid states. nih.gov However, substitution on the nitrogen atoms can significantly influence the preferred conformation. For instance, the sequential introduction of methyl groups to N,N'-diphenylurea can cause a shift from a trans,trans to a cis,cis conformation. nih.gov

The conformation of the molecule dictates how its functional groups are presented in three-dimensional space, which in turn determines how effectively it can interact with its biological target. In the development of neuropeptide Y5 receptor antagonists, it was found that the receptor favored a specific erythro configuration for two chiral centers in the molecule, underscoring the importance of stereochemistry and conformation for potency. sci-hub.se

Topological Analysis:

The topological similarity of different molecular scaffolds can be exploited in drug design. For instance, a salicylaldoxime (B1680748) portion was used to mimic the planar quinazoline (B50416) ring of known ATP-competitive inhibitors, leading to potent VEGFR-2 inhibitors. nih.gov This mimicry was stabilized by an intramolecular hydrogen bond, conferring structural rigidity. nih.gov

Computational methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed in 3D-QSAR (Quantitative Structure-Activity Relationship) studies. These methods involve:

Determining the bioactive conformation of a series of molecules.

Aligning the molecules based on their common structural features.

Calculating steric and electrostatic fields around the molecules.

Correlating these fields with the observed biological activity to build a predictive model.

This process helps in visualizing the regions around the molecule where modifications are likely to enhance or diminish activity.

The following table outlines key aspects of conformational and topological analysis in SAR.

| Analysis Type | Focus | Key Considerations | Impact on SAR |

| Conformational Analysis | 3D arrangement of atoms | Rotatable bonds, stereochemistry, planarity, intramolecular hydrogen bonds | Determines the spatial presentation of functional groups for optimal receptor interaction. |

| Topological Analysis | Overall molecular shape and connectivity | Molecular scaffolds, isosteric replacements, topological indices | Guides the design of novel molecules with desired shapes and properties to fit the target binding site. |

Computational Chemistry and Molecular Modeling of 1 4 Aminophenyl 3 Methylurea

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These methods provide detailed information about electron distribution, molecular orbital energies, and reactivity descriptors.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations are instrumental in predicting a molecule's geometry, electronic properties, and spectroscopic signatures.

For 1-(4-aminophenyl)-3-methylurea, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry, bond lengths, and bond angles. mdpi.com From these calculations, key electronic and reactivity parameters can be derived. These parameters help in understanding the molecule's stability and chemical behavior. For instance, studies on similar molecules have shown that derivatives with lower chemical hardness and smaller energy gaps tend to exhibit greater chemical reactivity. mdpi.com

A hypothetical DFT analysis of this compound would yield data similar to that shown in the representative table below, which lists global reactivity descriptors that are crucial for predicting molecular interactions.

Table 1: Representative Global Reactivity Descriptors for this compound Calculated via DFT Note: This table is illustrative and contains hypothetical values for demonstration purposes.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy (E) | The total electronic energy of the optimized molecule. | -588.9 Hartree |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | 4.5 Debye |

| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO). | 5.8 eV |

| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO). | -0.2 eV |

| Global Hardness (η) | Resistance to change in electron distribution, calculated as (I-A)/2. | 3.0 eV |

| Electronegativity (χ) | The power of an atom to attract electrons, calculated as (I+A)/2. | 2.8 eV |

| Electrophilicity Index (ω) | A measure of the propensity to accept electrons, calculated as χ²/2η. | 1.31 eV |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the outcomes of chemical reactions. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. aimspress.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. chemscene.com

For this compound, FMO analysis reveals the distribution of these key orbitals across the molecule. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the aminophenyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often found on electron-deficient regions, which are susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. chemscene.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. chemscene.com

Table 2: Representative Frontier Molecular Orbital Properties for this compound Note: This table is illustrative and contains hypothetical values for demonstration purposes.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.80 | Aminophenyl ring, nitrogen of the amino group |

| LUMO | +0.20 | Urea (B33335) moiety, carbonyl carbon |

| HOMO-LUMO Gap (ΔE) | 6.00 | N/A |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial in structure-based drug design for identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target.

In a molecular docking study involving this compound, the compound would be treated as a flexible ligand and docked into the binding site of a specific macromolecular target. The simulation explores numerous possible conformations and orientations (poses) of the ligand within the receptor's active site. A scoring function is then used to estimate the binding energy for each pose, and the pose with the lowest energy score is predicted as the most probable binding mode.

For example, in studies of other urea-based inhibitors, docking has successfully predicted binding modes near the catalytic residues of enzymes. These predictions are essential for understanding the potential mechanism of action. A hypothetical docking simulation of this compound against a protein kinase, for instance, would aim to identify the most stable binding orientation, which could inform the design of more potent derivatives.

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target Note: This table is illustrative and contains hypothetical values for demonstration purposes.

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -7.5 | GLU-81, LEU-132, VAL-35 |

| 2 | -7.2 | GLU-81, LYS-33, PHE-145 |

| 3 | -6.9 | LEU-132, ASP-144 |

Beyond predicting the binding pose, molecular docking provides detailed insights into the non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic contacts, van der Waals forces, and pi-pi stacking. Identifying these interactions is critical for rational drug design, as modifications to the ligand can be made to enhance favorable contacts or eliminate unfavorable ones.

For this compound, the urea and amino groups are potent hydrogen bond donors and acceptors. A docking analysis would likely show the carbonyl oxygen of the urea acting as a hydrogen bond acceptor, while the N-H groups of the urea and the terminal amine act as hydrogen bond donors. The phenyl ring can participate in hydrophobic interactions or pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Table 4: Representative Non-Covalent Interactions for the Best-Scored Docking Pose of this compound Note: This table is illustrative and contains hypothetical values for demonstration purposes.

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Urea C=O | LYS-33 (Backbone N-H) | 2.9 |

| Hydrogen Bond | Urea N-H | GLU-81 (Sidechain C=O) | 3.1 |

| Hydrogen Bond | Amino N-H2 | ASP-144 (Sidechain C=O) | 3.0 |

| Hydrophobic (Pi-Alkyl) | Phenyl Ring | VAL-35 | 3.8 |

| Hydrophobic | Methyl Group | LEU-132 | 4.1 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the stability of the docked complex, observe conformational changes in the protein and ligand, and calculate binding free energies more accurately.

An MD simulation of the this compound-protein complex, initiated from the best-docked pose, would be run for a duration of nanoseconds to microseconds. Analysis of the simulation trajectory would reveal how the key binding interactions evolve over time. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. If the ligand remains stably bound in the active site with minimal deviation, it supports the docking prediction. Such simulations can also reveal the role of water molecules in mediating interactions and provide a more refined understanding of the binding thermodynamics.

Conformational Dynamics and Stability in Solution

The conformational landscape of urea derivatives, including this compound, is a critical determinant of their biological activity and physicochemical properties. In solution, these molecules are not static but exist as an ensemble of interconverting conformers. The urea moiety itself can adopt different conformations, with the trans,trans conformation generally being the most stable for N,N'-disubstituted ureas in both solid state and solution. nih.gov However, the introduction of substituents, such as the methyl and aminophenyl groups in this compound, can influence the rotational barriers and the relative populations of different conformers. nih.gov

NMR spectroscopy and computational modeling are powerful tools to study these conformational dynamics. For instance, studies on similar N,N'-diphenylureas have shown a good correlation between conformations observed in X-ray crystallography and those adopted in solution, supporting the use of computational methods to predict solution-phase behavior. nih.gov The introduction of a methyl group can shift the conformational equilibrium. For example, the sequential N-methylation of N,N'-diphenylurea can lead to a shift from a trans,trans to a cis,cis conformation. nih.gov

The stability of different conformers is influenced by intramolecular interactions, such as hydrogen bonding, as well as interactions with the surrounding solvent molecules. The aminophenyl group can participate in hydrogen bonding, further stabilizing certain conformations. The rotational barrier around the amide linkages can also provide insights into the extent of electron delocalization within the molecule. researchgate.net A lower energy barrier suggests a more flexible structure with less double-bond character in the C-N bonds. researchgate.net

Solvent Effects and Solvation Free Energies

The solvent environment plays a crucial role in the stability and reactivity of this compound. Solvation affects the conformational equilibrium and can influence the electronic properties of the molecule. mdpi.com The interactions between the solute and solvent molecules, primarily through hydrogen bonding and electrostatic interactions, determine the solvation free energy, which is a key parameter in predicting solubility and partitioning behavior. nih.gov

Computational methods, such as the Polarizable Continuum Model (PCM), are used to study the influence of different solvents on molecular properties. mdpi.com These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in various environments. mdpi.com For instance, the electron-accepting or -donating properties of substituent groups can be significantly altered by the solvent polarity. mdpi.com In polar solvents, charge separation is generally favored, which can enhance the dipole moment and influence intermolecular interactions.

The solvation free energy can be calculated using various computational approaches, including explicit solvent models, where individual solvent molecules are considered, or implicit models like PCM. nih.govchemrxiv.org Machine learning models are also emerging as a powerful tool for the rapid prediction of solvation free energies based on molecular structure. nih.gov These models are trained on large datasets of experimental solvation data and can provide accurate predictions for new molecules. nih.govchemrxiv.org The solvation free energy is not only important for solubility but also for understanding how a molecule will interact with biological targets, as the desolvation of both the ligand and the binding site is a critical component of the binding process.

In Silico Screening and Virtual Library Design for Targeted Research

The scaffold of this compound serves as a valuable starting point for the design of new molecules with specific biological activities through in silico screening and virtual library design. chemaxon.com These computational techniques allow for the rapid exploration of a vast chemical space to identify promising candidates for synthesis and experimental testing. ajbls.comuni-marburg.de

Virtual Library Design:

Virtual library design involves the systematic modification of a core scaffold, such as this compound, by attaching various substituents or modifying the linker regions. chemaxon.com This process, often referred to as scaffold-based enumeration, generates a large collection of virtual compounds. chemaxon.com Key positions for modification on the this compound scaffold include the amino group on the phenyl ring, the phenyl ring itself, and the methyl group on the urea moiety. By introducing a diverse set of chemical fragments at these positions, a library of analogs with a wide range of physicochemical properties can be created. nih.gov

In Silico Screening:

Once a virtual library is generated, in silico screening methods are employed to prioritize compounds for further investigation. A common approach is molecular docking, where the virtual compounds are computationally fitted into the binding site of a biological target, such as an enzyme or receptor. ajbls.com The docking process predicts the binding mode and estimates the binding affinity, often expressed as a docking score. researchgate.net Compounds with high predicted binding affinities are considered potential hits.

For example, in the context of developing enzyme inhibitors, a virtual library based on the this compound scaffold could be docked against the active site of the target enzyme. The urea moiety is known to form key hydrogen bonding interactions in many enzyme active sites. nih.gov The in silico screening process would identify which modifications to the scaffold are most likely to enhance these interactions and improve inhibitory potency.

Structure-activity relationship (SAR) studies can be guided by these computational predictions. nih.gov For instance, if docking studies suggest that a particular region of the binding pocket is hydrophobic, analogs with lipophilic substituents at the corresponding position on the scaffold can be prioritized. This iterative process of design, computational screening, and experimental validation is a cornerstone of modern drug discovery. mdpi.comneliti.com

Below is an example of a data table that could be generated during an in silico screening campaign.

| Compound ID | Modification on Phenyl Ring | Modification on Methyl Group | Predicted Binding Affinity (kcal/mol) |

| APM-001 | H | H | -6.5 |

| APM-002 | 4-Fluoro | H | -7.2 |

| APM-003 | H | Ethyl | -6.8 |

| APM-004 | 4-Chloro | H | -7.5 |

| APM-005 | 3-Methoxy | H | -7.1 |

This table illustrates how modifications to the parent structure can be systematically evaluated based on their predicted binding affinity, guiding the selection of the most promising candidates for synthesis.

Advanced Applications of 1 4 Aminophenyl 3 Methylurea and Its Derivatives in Chemical Science

Materials Science Research

The structural features of 1-(4-aminophenyl)-3-methylurea make it a valuable candidate for the development of novel materials with tailored properties. Its ability to participate in polymerization reactions and interact with other substances has led to its exploration in several areas of materials science.

Polymeric Materials and Monomer Development

Polyureas are a class of polymers known for their high tensile strength, durability, and resistance to thermal degradation. semanticscholar.orgresearchgate.net They are typically synthesized through the polyaddition reaction of a diisocyanate with a diamine. semanticscholar.orgtecnopolgroup.com The this compound molecule, possessing a primary amine group, can function as a monomer in such polymerization reactions. When reacted with diisocyanates, it can be incorporated into polyurea or poly(urea-urethane) chains, modifying the polymer's properties. researchgate.netresearchgate.net

The synthesis of polyureas is generally a rapid process that does not require a catalyst due to the high nucleophilicity of the amine groups. semanticscholar.org The incorporation of the aminophenyl-urea structure can introduce specific functionalities and properties to the resulting polymer. For instance, a derivative, N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea, has been noted for its potential in creating advanced polymers due to the versatile reactivity of its functional groups. smolecule.com Chemical suppliers categorize this compound as a "Polymer Science Material Building Block" and an "Organic monomer of COF" (Covalent Organic Framework), underscoring its role in the synthesis of new polymeric materials. chemscene.combldpharm.com

Corrosion Inhibition Mechanisms and Performance

Urea (B33335) derivatives are recognized as effective corrosion inhibitors for various metals, particularly steel in acidic environments. researchgate.netmdpi.com Their inhibitory action stems from the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and, often, aromatic rings, which facilitate adsorption onto the metal surface. researchgate.netfluorochem.co.uk This adsorption creates a protective film that isolates the metal from the corrosive medium. smolecule.comnih.gov

The inhibition mechanism typically involves the inhibitor molecules displacing water molecules from the metal surface and blocking the active corrosion sites. fluorochem.co.uk The adsorption can be a combination of physical adsorption (physisorption) through electrostatic interactions and chemical adsorption (chemisorption) involving charge sharing or transfer between the inhibitor molecules and the metal's d-orbitals to form a coordinate bond. researchgate.net Studies on urea derivatives show that their adsorption behavior often follows the Langmuir adsorption isotherm. researchgate.net

Research on a novel bis-phenylurea-based aliphatic amine (BPUA) derivative demonstrated outstanding performance as a green corrosion inhibitor for carbon steel in a 1.0 M HCl solution. researchgate.net This related compound achieved a high inhibition efficiency and significantly reduced the rate of corrosion. researchgate.net The presence of multiple urea and amine functionalities enhances the molecule's ability to adsorb strongly onto the steel surface. researchgate.net

| Inhibitor | Metal/Medium | Concentration | Inhibition Efficiency (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| Bis-phenylurea aliphatic amine (BPUA) | Carbon Steel / 1.0 M HCl | 50 mg L⁻¹ | 95.1 | Adsorption follows Langmuir isotherm; mixed physisorption/chemisorption mechanism. Reduced corrosion rate from 33 to 1.7 mils per year. | researchgate.net |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | Mild Steel / 1.0 M HCl | 2.0 × 10⁻⁴ M | 97.2 | Heteroatoms (N, S) and benzene (B151609) rings enhance electrostatic interaction and adsorption. | fluorochem.co.uk |

| Hydroxymethyl urea (HMU) | Cold Rolled Steel / 1.0 M HCl | 20.0 mM | >80 | Adsorption is mainly chemical and obeys the Langmuir isotherm. | rsc.org |

| Pyridine-carbamides (MS31) | Carbon Steel / 1M HCl | 200 mg L⁻¹ | 97.1 | Inhibition efficiency increases with concentration; acts as a mixed-type inhibitor. | mdpi.com |

Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic receptors with tailor-made recognition sites for a specific target molecule (template). nih.govacs.org The process involves polymerizing functional monomers and a cross-linker around the template molecule. nih.gov Subsequent removal of the template leaves cavities that are complementary in size, shape, and chemical functionality, allowing for highly selective rebinding of the target. nih.gov

The key to successful imprinting is the formation of a stable complex between the template and the functional monomer, often through non-covalent interactions like hydrogen bonding. nih.govnih.gov Urea and thiourea (B124793) derivatives have emerged as excellent functional monomers for this purpose. researchgate.netmateriumtech.com The two N-H groups of the urea moiety are potent hydrogen-bond donors, capable of forming strong, cyclic complexes with guests that have hydrogen-bond accepting groups, such as carboxylates and phosphates. researchgate.netmateriumtech.com

For example, research has demonstrated that MIPs prepared with N-3,5-bis-(trifluoromethyl)-phenyl-Ń-4-vinylphenyl urea as the functional monomer can selectively recognize and bind anions like phenyl phosphonic acid. researchgate.netmateriumtech.com While direct studies using this compound as the functional monomer are not prevalent, its structure is highly suitable for such applications. The urea group provides the necessary hydrogen-bonding capability for target recognition. researchgate.net The primary amine on the phenyl ring offers a convenient handle for chemical modification, such as the introduction of a polymerizable vinyl group, which would enable its incorporation into the cross-linked polymer matrix. The use of aminophenol-based monomers has been reported in the creation of electrochemical MIP sensors, further supporting the potential of the aminophenyl moiety in this technology. unistra.fr

Exploration in Optical and Photonic Materials

The development of polymers with specific optical and photonic properties is a significant area of materials science. rsc.org While direct applications of polymers synthesized from this compound in this domain are still emerging, the structural components of the molecule suggest potential utility. The combination of a urea linkage and aminophenyl groups has been incorporated into siloxane molecules to create materials for electronic and photonic applications. bldpharm.com

Furthermore, molecules containing a 4-aminophenyl group have been investigated as electron donors in photo-responsive systems like donor-acceptor Stenhouse adducts (DASAs), which are a class of photoswitches. This indicates that the aminophenyl moiety can play a role in the electronic and photochemical properties of a material. Incorporating this compound into a polymer backbone could influence its optical properties, such as the refractive index, or could be a step toward creating novel photoresponsive or light-emitting polymers. researchgate.net This remains an area ripe for future research and exploration.

Biochemical Tool Development

The ability of the urea functional group to form specific hydrogen bonds and mimic peptide bonds has made urea-based compounds valuable scaffolds in medicinal chemistry and for the creation of tools for chemical biology.

Probes for Biological Target Identification and Validation

Biochemical probes are essential tools for identifying and validating biological targets, such as enzymes, in disease processes. Activity-based probes (ABPs) are a class of such tools that typically feature a reactive group (or "warhead") that forms a covalent bond with the target, allowing for its detection and characterization. nih.gov The urea moiety is a versatile component in the design of such probes and inhibitors. It can act as a stable mimetic of a substrate's transition state or be part of a reactive leaving group. nih.govbldpharm.com

Urea-based structures have been successfully designed as potent inhibitors for enzymes like Glutamate Carboxypeptidase II (GCPII) and trypsin-like serine proteases. nih.gov In these designs, the urea group often plays a critical role in positioning the inhibitor correctly within the enzyme's active site to achieve high affinity and specificity. bldpharm.com

An in silico study investigating novel quorum-sensing inhibitors for waterborne pathogens identified this compound as a potential candidate. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence, and its inhibition is a promising anti-infective strategy. This finding highlights the potential of this compound to serve as a lead structure for developing probes to study or disrupt bacterial communication pathways. researchgate.net

| Compound/Derivative Class | Biological Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| This compound | Quorum Sensing (in silico) | Identified as a potential inhibitor of quorum sensing in selected waterborne pathogens based on structural similarity to known inhibitors. | researchgate.net |

| Urea-based GCPII Inhibitors | Glutamate Carboxypeptidase II (GCPII) | The urea group serves as a key replacement for a central phosphate (B84403) group in lead compounds, leading to potent enzyme inhibition. | |

| Peptide derivatives with triazole urea | Trypsin-Like Proteases (TLPs) | Function as potent, irreversible inhibitors suitable for use as activity-based probes (APs) for profiling enzyme activity. | nih.gov |

| Urea-containing Carnosic Acid Derivatives | Anticancer Drug Discovery | The urea group can form multiple hydrogen bonds with target proteins, making it a valuable moiety in the design of new therapeutic agents. |

Chemical Tools for Mechanistic Biochemical Studies

The precise elucidation of biochemical pathways and enzyme mechanisms often relies on the use of specialized chemical tools or probes. These molecules are designed to interact with biological systems in a controlled manner, allowing researchers to investigate specific functions, identify binding partners, or map active sites. Urea derivatives, owing to their structural and electronic properties, have been developed into potent inhibitors and specialized probes for such mechanistic studies.

While the direct application of this compound as a mechanistic probe is not extensively documented, its structural analogues have been ingeniously modified to serve this purpose. A prominent example is the development of photoaffinity labels to study the urea transport system in cell membranes. Researchers synthesized urea derivatives containing an azido (B1232118) (N₃) group, which can be activated by light to form a highly reactive nitrene. This nitrene then covalently binds to nearby molecules, effectively "tagging" the binding site.

In one study, 1-(3-azido-4-chlorophenyl)-3-methyl-2-thiourea (B119264) (Me-ACPTU), a close analogue of this compound, was used as a photoaffinity label. nih.gov This compound proved to be a potent inhibitor of the urea transporter in frog urinary bladder and human red blood cell membranes. nih.gov Upon illumination, Me-ACPTU covalently attached to the urea carrier protein, allowing for its identification and the analysis of the urea binding site. nih.gov This approach provides a powerful method for irreversibly marking and studying transport proteins, offering insights that are difficult to obtain through reversible inhibition alone. nih.gov

Similarly, other urea-based molecules have been developed as activity-based probes. For instance, fluorescent 1,2,3-triazole urea derivatives have been synthesized to act as chemical tools for characterizing the activity of serine hydrolases and lipases in bacteria like Staphylococcus aureus at the single-cell level. nih.gov These probes allow for the visualization and profiling of enzymatic activity within a population of cells, revealing functional heterogeneity that can be critical in understanding phenomena like antibiotic resistance. nih.gov Another related concept involves the use of triazole urea probes in activity-based protein profiling (ABPP) to identify active enzymes, such as serine hydrolases, from complex biological samples. researchgate.net

These examples underscore a key principle: the urea scaffold, as found in this compound, can be systematically derivatized to create sophisticated chemical tools. By incorporating photoreactive groups, fluorophores, or other functionalities, chemists can transform simple urea compounds into powerful probes for dissecting complex biochemical mechanisms.

Catalysis and Organocatalysis Utilizing Urea Frameworks

The capacity of the urea moiety to act as a dual hydrogen-bond donor (HBD) is a central feature of its utility in organocatalysis. By engaging in non-covalent interactions, the N-H groups of urea can activate electrophilic substrates, stabilize transition states, and direct the stereochemical outcome of a reaction. While homogeneous urea-based catalysts are well-established, a significant advancement has been the incorporation of these functionalities into solid-state frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), to create robust, recyclable heterogeneous catalysts.

The aminophenyl group of this compound makes it an ideal building block for polymerization into such frameworks. The integration of urea units into highly ordered, porous structures like COFs addresses a common issue with molecular urea catalysts: self-association through hydrogen bonding, which can lead to poor solubility and reduced catalytic activity. nih.gov Within a COF, the urea moieties are spatially isolated on the framework's struts, preventing detrimental self-quenching and enhancing their catalytic efficiency compared to their molecular counterparts. nih.govacs.org

These urea-containing frameworks have demonstrated significant catalytic prowess in a variety of organic transformations. The organized and porous nature of COFs allows for high accessibility of the catalytic urea sites and efficient mass transport of substrates and products. malariaworld.org

Table 1: Examples of Urea-Based Catalytic Frameworks and Their Applications

| Framework Name/Type | Building Blocks | Catalyzed Reaction(s) | Key Findings & Performance | Reference(s) |

|---|---|---|---|---|

| COF-TpU | 1,3,5-Triformylphloroglucinol, 1,4-Phenylenediurea | Epoxide Ring Opening, Aldehyde Acetalization, Friedel-Crafts | Enhanced catalytic efficiency and recyclability compared to molecular analogues due to site isolation of urea groups. | nih.gov, acs.org |

| Urea-COF | meso-tetra(p-formylphenyl)porphyrin, 1,3-bis(4-aminophenyl)urea (B1267512) | Tandem Photosynthesis of Artemisinin | Dual-functionality; porphyrin acts as a photosensitizer while urea groups act as H-bond donor co-catalysts. Achieved 99% conversion and 71% yield. | malariaworld.org |

| COF-117 / COF-118 | 1,3,5-triformylphloroglucinol, 1,4-phenylenediurea / 1,1′-(3,3′-dimethyl-[1,1′- biphenyl]-4,4′-diyl)diurea | Not specified for catalysis | First urea-linked COFs reported; exhibit reversible structural dynamics. Demonstrates the successful integration of flexible urea linkages into crystalline frameworks. | escholarship.org |

A notable application was reported in 2025, where a dual-function COF named Urea-COF was synthesized from 1,3-bis(4-aminophenyl)urea and a porphyrin derivative. malariaworld.org This material served as an exceptional heterogeneous photocatalyst for the tandem semisynthesis of the antimalarial drug artemisinin. malariaworld.org The porphyrin units generated singlet oxygen while the urea groups, acting as hydrogen-bond donor catalytic sites, activated a carboxylic acid substrate, leading to a remarkable 99% conversion and 71% yield without the need for additional acid catalysts. malariaworld.org This performance surpassed previously reported homogeneous and heterogeneous systems, highlighting the sophisticated synergy achievable within urea-based frameworks. malariaworld.org

The research into (thio)urea-based COFs has shown that they are effective hydrogen-bond-donating catalysts for a range of reactions, including Strecker, Mannich, and Friedel-Crafts reactions. nih.gov The development of scalable, rapid, and catalyst-free synthesis methods for these COFs at ambient conditions further enhances their potential for industrial applications. nih.govacs.org

Future Directions and Emerging Research Avenues for 1 4 Aminophenyl 3 Methylurea

Integration of Artificial Intelligence and Machine Learning for De Novo Design

The paradigm of drug discovery and molecular design is undergoing a profound transformation, driven by the integration of artificial intelligence (AI) and machine learning (ML). nih.govnih.govfrontiersin.org These computational tools offer the potential to navigate the vast chemical space with unprecedented efficiency, designing novel molecules with tailored properties from the ground up—a process known as de novo design. For 1-(4-aminophenyl)-3-methylurea, AI and ML can be leveraged to design novel derivatives with enhanced biological activities and optimized pharmacokinetic profiles.

The process typically involves the following steps:

Data Curation: Assembling a large dataset of urea (B33335) derivatives and their associated biological data.

Model Training: Training a generative model on the curated dataset to learn the structure-activity relationships.

Molecule Generation: Using the trained model to generate novel molecular structures.

In Silico Screening: Virtually screening the generated molecules for desired properties such as binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. frontiersin.org

Synthesis and Biological Evaluation: Synthesizing the most promising candidates for experimental validation.

| AI/ML Technique | Description | Potential Application for this compound |

| Generative Adversarial Networks (GANs) | Consist of a generator and a discriminator network that work in opposition to generate new data samples that are indistinguishable from a real dataset. | To generate novel urea derivatives with desired physicochemical and biological properties. |

| Variational Autoencoders (VAEs) | A type of generative model that learns a compressed representation of the input data and uses it to generate new data points. | To explore the chemical space around this compound and design novel, synthetically feasible analogs. |

| Recurrent Neural Networks (RNNs) | A class of neural networks well-suited for processing sequential data, such as the SMILES representation of molecules. | To generate novel molecular structures by learning the grammatical rules of chemical representation. |

Development of Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

Efficiency and sustainability are paramount in modern chemical synthesis. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a powerful platform for achieving these goals. The development of novel MCRs for the synthesis of this compound and its derivatives represents a significant area for future research.

Future research could focus on exploring various combinations of starting materials and catalysts to develop a robust and high-yielding MCR for this compound. The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea, serves as an inspiration for the potential of MCRs in synthesizing urea-containing heterocycles. beilstein-journals.org Similarly, isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are versatile tools for creating molecular diversity and could be adapted for the synthesis of complex urea derivatives. nih.govbeilstein-journals.org

| Reaction Type | Potential Reactants | Advantages |

| One-Pot Urea Synthesis | p-Phenylenediamine (B122844), a methyl isocyanate precursor, and a suitable catalyst. | Reduced reaction time, simplified purification, and higher overall yield. |

| Ugi-type Reaction | An amino-functionalized isocyanide, a carbonyl compound, an amine, and a carboxylic acid. | Rapid assembly of complex molecules with multiple points of diversity. |

| Passerini-type Reaction | An amino-functionalized isocyanide, a carbonyl compound, and a carboxylic acid. | Access to α-acyloxy carboxamides which can be further modified to urea derivatives. |

The development of such efficient synthetic strategies would not only facilitate the laboratory-scale synthesis of novel this compound derivatives for biological screening but also provide a scalable route for potential industrial production.

Exploration of Novel Interfaces and Advanced Material Applications

The unique chemical structure of this compound, featuring a rigid aromatic ring, a hydrogen-bonding urea moiety, and a reactive primary amine, makes it an attractive building block for the creation of novel polymers and advanced materials. westlake.edu.cn The urea functional group is known for its ability to form strong, directional hydrogen bonds, which can be exploited to create self-assembling materials and polymers with well-defined architectures. nih.gov

Future research in this area could explore the following avenues: